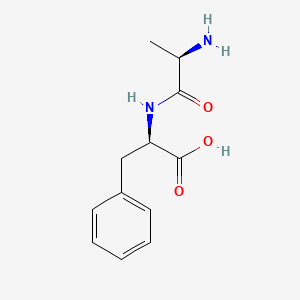

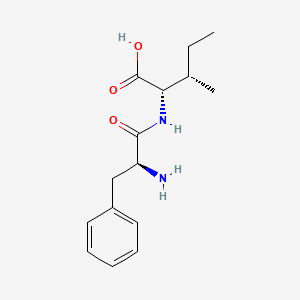

H-Phe-Ile-OH

Overview

Description

H-Phe-Ile-OH, also known as phenylalanyl-isoleucine, is a dipeptide formed from the amino acids phenylalanine and isoleucine. Dipeptides are the simplest peptides, consisting of just two amino acids linked by a single peptide bond. This compound is of particular interest due to its self-assembling properties, which make it a valuable building block in the development of hydrogels and other biomaterials .

Mechanism of Action

Target of Action

H-Phe-Ile-OH, also known as Phe-Ile, is a dipeptide that has been identified through peptide screening . This screening process pools active peptides primarily by immunoassay and can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Mode of Action

The Phe-Ile dipeptide has been found to self-assemble into nanostructures and hydrogels . This self-assembly behavior is driven by the Phe-Phe motif, a minimalist building block that has gained popularity for its ability to drive the self-assembly of short peptides and their analogues .

Biochemical Pathways

It’s known that the phe-phe motif, which is a key component of phe-ile, plays a significant role in the self-assembly of peptides into nanostructures and hydrogels . This self-assembly process can have downstream effects on various biological processes, particularly in the field of nanomedicine .

Pharmacokinetics

Peptides in general are known for their high target affinity, specificity, and potency, as well as their relatively low cost and ease of synthesis

Result of Action

The primary result of Phe-Ile’s action is the formation of nanostructures and hydrogels through self-assembly . These structures have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Action Environment

The action of Phe-Ile can be influenced by various environmental factors. For instance, the self-assembly behavior of Phe-Ile has been investigated in phosphate buffered saline (PBS), suggesting that the ionic strength and pH of the environment could potentially influence the assembly process .

Biochemical Analysis

Biochemical Properties

Phe-Ile plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Phe-Ile has been shown to interact with angiotensin-I-converting enzyme (ACE), inhibiting its activity . This interaction is crucial for regulating blood pressure and cardiovascular health. The binding of Phe-Ile to ACE involves hydrogen bonds and chelation with zinc ions, stabilizing the enzyme-inhibitor complex .

Molecular Mechanism

The mechanism of action of Phe-Ile at the molecular level involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Phe-Ile binds to specific residues in the active site of ACE, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II . This inhibition reduces vasoconstriction and lowers blood pressure. Additionally, Phe-Ile can modulate the activity of other enzymes and proteins, influencing various biochemical pathways.

Preparation Methods

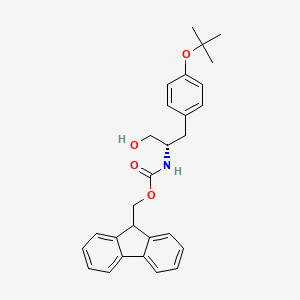

Synthetic Routes and Reaction Conditions: H-Phe-Ile-OH can be synthesized using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection and deprotection of functional groups to ensure the correct sequence and structure of the peptide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of dipeptides with high purity and yield. The choice of method depends on factors such as the desired scale of production and the specific requirements of the end product .

Chemical Reactions Analysis

Types of Reactions: H-Phe-Ile-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the dipeptide, such as the amino and carboxyl groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

H-Phe-Ile-OH has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a model compound to study peptide self-assembly and the formation of hydrogels . In biology and medicine, this compound-based hydrogels are explored for drug delivery, tissue engineering, and wound healing applications . Additionally, this compound is used in the development of biomaterials with tunable mechanical properties for various industrial applications .

Comparison with Similar Compounds

H-Phe-Ile-OH is often compared with other dipeptides such as Ile-Phe and Phe-Phe. While all these dipeptides exhibit self-assembling properties, this compound is unique in its ability to form hydrogels with distinct mechanical properties and stability . Similar compounds include:

- Ile-Phe

- Phe-Phe

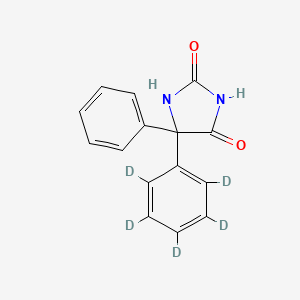

- Fmoc-Phe-Phe

Each of these dipeptides has its own unique properties and applications, making them valuable in different contexts .

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-10(2)13(15(19)20)17-14(18)12(16)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBLQDDHSDGEGR-DRZSPHRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22951-94-6 | |

| Record name | Phenylalanylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

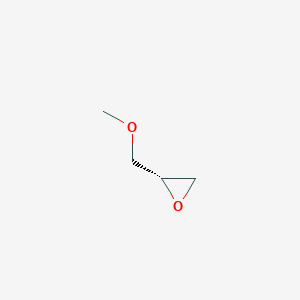

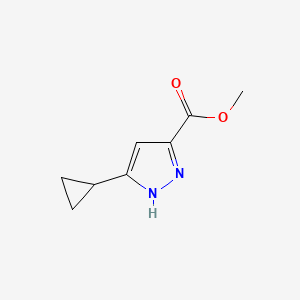

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the Phe-Ile motif contribute to the formation of specific protein structures?

A1: Research suggests that the interaction between phenylalanine (Phe) and isoleucine (Ile) residues can drive the assembly of unique protein structures. Specifically, a "Phe-Ile zipper" interaction has been observed within the hydrophobic core of an antiparallel coiled-coil hexamer (ACC-Hex). [] This interaction, characterized by close packing of the Phe and Ile side chains, contributes significantly to the stability of the six-helix bundle. []

Q2: What is the significance of the Phe-Ile bond cleavage in the activation of Limulus clotting factor C?

A2: Limulus clotting factor C, a serine-protease zymogen, is activated upon exposure to lipopolysaccharide (LPS). This activation involves the cleavage of a specific peptide bond between phenylalanine (Phe) and isoleucine (Ile) residues (Phe72-Ile73) within the light chain of the zymogen. [, ] This cleavage is crucial for the conversion of the single-chain zymogen into an active serine protease, essential for the coagulation cascade in horseshoe crabs. [, ]

Q3: How does the Phe-Ile dipeptide influence the activity of certain enzymes?

A3: In the context of specific peptide sequences, the Phe-Ile dipeptide can significantly impact enzymatic activity. For instance, a hexapeptide analogue of antistasin, containing the Phe-Ile motif, exhibited potent inhibitory activity against serine proteases involved in the blood coagulation cascade, particularly Factor Xa. [] This highlights the potential of peptides containing Phe-Ile as therapeutic leads for anticoagulant drug development.

Q4: Is there spectroscopic data available that confirms the presence of the Phe-Ile zipper in peptides?

A4: While the Phe-Ile zipper has been identified through X-ray crystallography of ACC-Hex, [] spectroscopic data confirming its presence in solution are limited within the provided research. Further studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could provide more detailed insights into the solution-phase structure and dynamics of this interaction.

Q5: How does the incorporation of the Phe-Ile motif influence the stability of peptides?

A5: The presence of Phe-Ile within a peptide can significantly contribute to its stability. In the case of the ACC-Hex, mutations at the Phe and Ile positions within the hydrophobic core significantly impacted the stability of the hexameric structure. [] This suggests that the specific interactions between these residues are crucial for maintaining the integrity of the assembly.

Q6: Have computational studies been employed to investigate the Phe-Ile zipper interaction?

A6: While the provided research doesn't explicitly mention computational studies on the Phe-Ile zipper, such techniques could provide valuable insights. Molecular dynamics simulations, for instance, could help understand the energetic contributions of this interaction to protein stability and the impact of mutations on the structural integrity of the assembly.

Q7: How do structural modifications around the Phe-Ile motif in HIV-1 protease inhibitors affect their potency?

A8: Research on HIV-1 protease inhibitors incorporating cyclic mimics of the Phe-Ile-Val tripeptide demonstrated the importance of the Phe-Ile motif for inhibitory activity. [] Modifications to the N-terminal region of these inhibitors, while maintaining the cyclic Phe-Ile-Val mimic, resulted in potent and stable compounds with improved water solubility and bioavailability. [] These findings highlight the potential of targeted modifications around crucial motifs like Phe-Ile to enhance the pharmacological properties of peptide-based inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetic acid](/img/structure/B1336463.png)

![2-[(3,4-Dimethylphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one](/img/structure/B1336470.png)

![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)